molecular formula C9H11N5 B15357129 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine CAS No. 1427473-71-9

2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B15357129
CAS No.: 1427473-71-9
M. Wt: 189.22 g/mol
InChI Key: UEPUCAZCGGVFPL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: is a chemical compound that belongs to the class of hydrazine-coupled pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 1-methyl-1H-pyrazol-4-yl with 2-hydrazinylpyridine under specific conditions. The reaction can be carried out using conventional heating or microwave-assisted synthesis to enhance reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydrazine group to a corresponding oxo group.

  • Reduction: : Reducing the pyridine ring or other functional groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiparasitic properties.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as malaria and leishmaniasis.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antiparasitic activity, the compound may inhibit enzymes essential for the survival of the parasite, leading to its death.

Comparison with Similar Compounds

2-Hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine: is similar to other hydrazine-coupled pyrazole derivatives, such as 2-hydrazinyl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine and 2-hydrazinyl-5-(1-propyl-1H-pyrazol-4-yl)pyridine . its unique structural features, such as the presence of the methyl group on the pyrazole ring, contribute to its distinct biological and chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

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Properties

CAS No.

1427473-71-9

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

[5-(1-methylpyrazol-4-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C9H11N5/c1-14-6-8(5-12-14)7-2-3-9(13-10)11-4-7/h2-6H,10H2,1H3,(H,11,13)

InChI Key

UEPUCAZCGGVFPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)NN

Origin of Product

United States

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